molecular formula C18H15N5O2 B2660476 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1359204-79-7

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No. B2660476
CAS RN: 1359204-79-7
M. Wt: 333.351
InChI Key: RXNAMLPXINWAJO-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .

Mechanism of Action

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide exerts its pharmacological effects by inhibiting the activity of MAO-B, which is responsible for the breakdown of neurotransmitters in the brain. This inhibition leads to an increase in the levels of neurotransmitters such as dopamine, which can improve cognitive function and motor control.
Biochemical and physiological effects:
This compound has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been reported to exhibit antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide has several advantages for use in lab experiments, including its high yield and purity, as well as its potential applications in the field of neuroscience. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide. These include investigating its potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Further studies are also needed to determine its safety and efficacy in humans and to identify potential drug interactions and side effects. Additionally, the development of novel derivatives of this compound with improved pharmacological properties could lead to the development of more effective treatments for various neurological disorders.
Conclusion:
This compound is a promising chemical compound with potential applications in scientific research, especially in the field of neuroscience. Its inhibition of MAO-B activity can lead to an increase in the levels of neurotransmitters such as dopamine, which can have beneficial effects in the treatment of neurodegenerative disorders. Further studies are needed to determine its safety and efficacy in humans and to identify potential drug interactions and side effects. The development of novel derivatives of this compound could lead to the development of more effective treatments for various neurological disorders.

Synthesis Methods

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide can be synthesized using various methods, including the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with m-tolylacetic acid in the presence of acetic anhydride and triethylamine. The reaction mixture is then heated to obtain this compound in high yield and purity.

Scientific Research Applications

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide has been found to have potential applications in scientific research, especially in the field of neuroscience. It has been reported to exhibit significant inhibitory activity against the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition of MAO-B activity can lead to an increase in the levels of these neurotransmitters, which can have beneficial effects in the treatment of neurodegenerative disorders such as Parkinson's disease.

properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-5-4-6-13(9-12)20-16(24)10-22-14-7-2-3-8-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNAMLPXINWAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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